Nafamostat

Vue d'ensemble

Description

Le Nafamostat est un inhibiteur synthétique de la sérine protéase généralement formulé avec de l'acide chlorhydrique en raison de ses propriétés basiques. Il est utilisé comme anticoagulant chez les patients sous thérapie de remplacement rénal continu en raison d'une lésion rénale aiguë. Le this compound a également été utilisé dans des essais pour la prévention de la transplantation hépatique et du syndrome de postreperfusion .

Mécanisme D'action

Target of Action

Nafamostat, a synthetic serine protease inhibitor, primarily targets several serine proteases, including thrombin, Factor Xa, and Factor XIIa . These proteases play crucial roles in various physiological processes, such as coagulation, fibrinolysis, and inflammation .

Mode of Action

This compound acts as a fast-acting proteolytic inhibitor. It prevents the proteolysis of fibrinogen into fibrin by competitively inhibiting its target serine proteases . The mechanism of action of this compound is as a slow tight-binding substrate, trapping the target protein in the acyl-enzyme intermediate form, resulting in apparent observed inhibition .

Biochemical Pathways

This compound affects multiple biochemical pathways. It inhibits various enzyme systems, such as coagulation and fibrinolytic systems (thrombin, Xa, and XIIa), the kallikrein–kinin system, the complement system, pancreatic proteases, and activation of protease-activated receptors (PARs) . It also inhibits lipopolysaccharide-induced nitric oxide production, apoptosis, and interleukin (IL)-6 and IL-8 levels in cultured human trophoblasts .

Pharmacokinetics

Following intravenous injection (2 mg/kg), this compound in the plasma showed a multiexponential decline with an average elimination half-life (t 1/2) of 1.39 h . Following oral administration of this compound solutions (20 mg/kg) in 10% dimethyl sulfoxide (DMSO) and in 10% DMSO with 10% Tween 80, this compound was rapidly absorbed, and the average oral bioavailability was 0.95% and 1.59%, respectively .

Result of Action

The molecular and cellular effects of this compound’s action include improved acute pancreatitis, prevention of blood clot formation during extracorporeal circulation, and an anti-inflammatory effect in vitro . It has also been shown to act as an antioxidant in TNF-α-induced ROS production . In the context of cancer, studies have shown promising effects of this compound in inhibiting cancer progression .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in a mouse model for asthma based on sensitization by house dust mite (HDM) extract, this compound efficiently suppressed the airway hyperreactivity in HDM-sensitized mice . This suggests that the presence of allergens like HDM can influence the efficacy of this compound in treating conditions like asthma.

Analyse Biochimique

Biochemical Properties

Nafamostat plays a crucial role in biochemical reactions by inhibiting a broad spectrum of serine proteases. It interacts with enzymes such as thrombin, plasmin, trypsin, and kallikrein . By inhibiting thrombin and plasmin, this compound prevents the proteolysis of fibrinogen into fibrin, thereby acting as an anticoagulant . Additionally, this compound inhibits trypsin and kallikrein, which are involved in inflammatory responses and pancreatitis .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound inhibits lipopolysaccharide-induced nitric oxide production, apoptosis, and interleukin-6 and interleukin-8 levels in cultured human trophoblasts . These actions highlight its anti-inflammatory and cytoprotective properties.

Molecular Mechanism

At the molecular level, this compound exerts its effects through competitive inhibition of serine proteases . It binds to the active sites of enzymes such as thrombin, Xa, and XIIa, thereby preventing their proteolytic activity . This compound also inhibits the activation of protease-activated receptors, which play a role in inflammatory responses . These interactions result in the modulation of gene expression and cellular signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound exhibits a multiexponential decline in plasma concentration with an average elimination half-life of 1.39 hours following intravenous injection . Its stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that this compound maintains its activity over extended periods, making it suitable for prolonged therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits serine proteases without causing significant adverse effects . At high doses, this compound may exhibit toxic effects, including hemorrhagic complications . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its activity . It affects metabolic flux and metabolite levels by inhibiting key enzymes in coagulation and inflammatory pathways . These interactions underscore the compound’s role in modulating biochemical processes at the metabolic level.

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins . Its localization and accumulation are influenced by these interactions, which determine its therapeutic efficacy and potential side effects . Understanding the transport mechanisms of this compound is essential for optimizing its clinical use.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects precisely where needed, enhancing its therapeutic potential.

Méthodes De Préparation

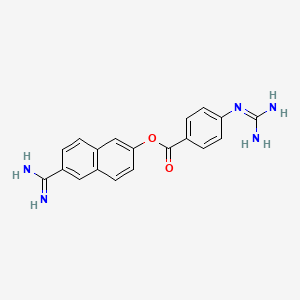

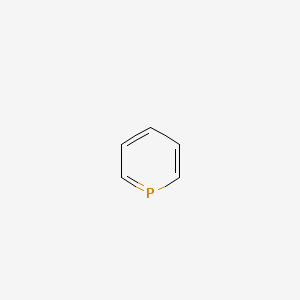

Voies synthétiques et conditions de réaction : Le Nafamostat peut être synthétisé par le couplage de l'acide p-guanidinobenzoïque et du 6-hydroxy-2-naphthimidamide. Le processus implique l'utilisation de trihalotriazine comme agent de couplage. La réaction est effectuée en mélangeant du chlorhydrate d'acide p-guanidinobenzoïque, des groupes 6-amidino-bêta naphtal et du 4,5-dicyanoimidazole dans du dichlorométhane à 0-5 °C, puis en agitant à 20 °C pendant 10 heures .

Méthodes de production industrielle : La production industrielle du this compound implique la préparation de fragments clés tels que l'acide p-guanidinobenzoïque et le 6-hydroxy-2-naphthimidamide, suivie de leur couplage. Le processus est optimisé pour un rendement et une pureté élevés, garantissant la production de mésylate de this compound avec un rendement d'environ 67,9 % .

Analyse Des Réactions Chimiques

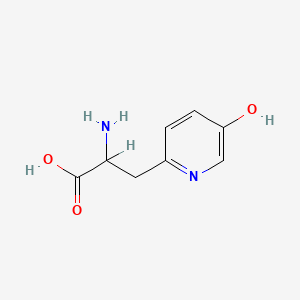

Types de réactions : Le Nafamostat subit diverses réactions chimiques, notamment l'hydrolyse et l'oxydation. Il est hydrolysé par la carboxylestérase hépatique et l'hydrolase à longue chaîne d'acyl-CoA dans le cytosol du foie humain, ce qui conduit à la formation d'acide p-guanidinobenzoïque et de 6-amidino-2-naphtol comme principaux produits .

Réactifs et conditions courants : L'hydrolyse du this compound est facilitée par des enzymes telles que la carboxylestérase hépatique. Les réactions d'oxydation peuvent impliquer des réactifs comme le peroxyde d'hydrogène dans des conditions contrôlées.

Principaux produits : Les principaux produits formés à partir de l'hydrolyse du this compound sont l'acide p-guanidinobenzoïque et le 6-amidino-2-naphtol .

Applications De Recherche Scientifique

Le Nafamostat a une large gamme d'applications en recherche scientifique :

Chimie : Utilisé comme inhibiteur de protéase dans divers dosages biochimiques.

Médecine : Employé comme anticoagulant lors de l'hémodialyse et de la thérapie de remplacement rénal continu. .

5. Mécanisme d'action

Le this compound exerce ses effets en inhibant divers systèmes enzymatiques, notamment les systèmes de coagulation et de fibrinolyse (thrombine, facteur Xa et facteur XIIa), le système kallicréine-kinine, le système du complément et les protéases pancréatiques. Il agit comme un substrat lent à liaison étroite, piégeant la protéine cible sous la forme intermédiaire acyl-enzyme, ce qui entraîne une inhibition apparente observée . Le this compound inhibe également la production d'oxyde nitrique induite par le lipopolysaccharide, l'apoptose et les niveaux d'interleukine-6 et d'interleukine-8 dans les trophoblastes humains cultivés .

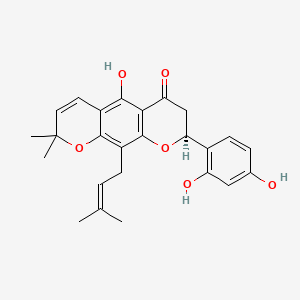

Comparaison Avec Des Composés Similaires

Le Nafamostat est comparé à d'autres composés similaires tels que le gabexate, le camostat et le sepimostat. Ces composés partagent des propriétés inhibitrices similaires de la sérine protéase mais diffèrent par leurs cibles enzymatiques spécifiques et leurs applications cliniques .

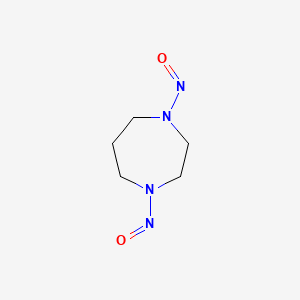

Composés similaires :

Gabexate : Un autre inhibiteur de la sérine protéase utilisé dans le traitement de la pancréatite aiguë.

Camostat : Utilisé pour le traitement de l'œsophagite par reflux et de la pancréatite chronique.

Sepimostat : Un inhibiteur de la sérine protéase contenant une amidine aux propriétés neuroprotectrices.

Le this compound est unique par son inhibition protéolytique à action rapide et son large éventail de cibles enzymatiques, ce qui en fait un composé polyvalent dans les milieux cliniques et de recherche .

Propriétés

IUPAC Name |

(6-carbamimidoylnaphthalen-2-yl) 4-(diaminomethylideneamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O2/c20-17(21)14-2-1-13-10-16(8-5-12(13)9-14)26-18(25)11-3-6-15(7-4-11)24-19(22)23/h1-10H,(H3,20,21)(H4,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQQNFDZXWVTQEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C(=N)N)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0048420 | |

| Record name | Nafamstat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Nafamostat mesilate inhibits various enzyme systems, such as coagulation and fibrinolytic systems (thrombin, Xa, and XIIa), the kallikrein–kinin system, the complement system, pancreatic proteases and activation of protease-activated receptors (PARs). Nafamostat inhibits lipopolysaccharide-induced nitric oxide production, apoptosis, and interleukin (IL)-6 and IL-8 levels in cultured human trophoblasts. It is shown to act as an antioxidant in TNF-α-induced ROS production. | |

| Record name | Nafamostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12598 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

81525-10-2 | |

| Record name | Nafamostat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81525-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nafamostat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081525102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nafamostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12598 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nafamstat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NAFAMOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y25LQ0H97D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

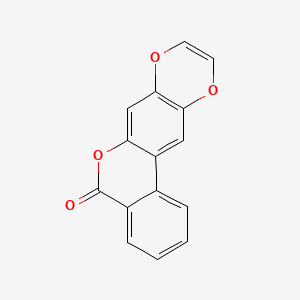

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[(E)-2-(4-chlorophenyl)diazen-1-yl]-2-cyanoacetate](/img/structure/B1216954.png)

![(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1216955.png)

![4-(3-oxatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaen-11-ylidene)piperidine](/img/structure/B1216963.png)